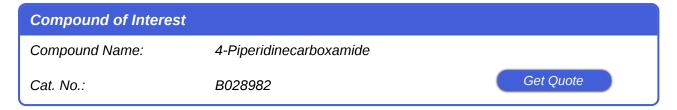


Unveiling the Binding Secrets: A Crystallographic Comparison of 4-Piperidinecarboxamide Inhibitors

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The precise understanding of how a drug molecule interacts with its target protein is paramount in modern drug discovery. For the versatile **4-piperidinecarboxamide** scaffold, X-ray crystallography has been instrumental in confirming its binding mode to various key protein targets. This guide provides a comparative analysis of the crystallographically determined binding modes of **4-piperidinecarboxamide** derivatives, offering researchers valuable insights supported by experimental data.

This technical comparison focuses on two prominent examples where X-ray crystallography has elucidated the binding interactions of **4-piperidinecarboxamide**-based inhibitors: Anaplastic Lymphoma Kinase (ALK) and Checkpoint Kinase 1 (CHK1). By examining the structural details and corresponding binding affinities, we can appreciate the adaptability of this chemical scaffold and the subtle modifications that govern potency and selectivity.

Comparative Analysis of Binding Interactions

The following tables summarize the quantitative data for **4-piperidinecarboxamide** inhibitors against their respective targets, providing a clear comparison of their potencies.

Table 1: Anaplastic Lymphoma Kinase (ALK) Inhibitors



Compound ID	PDB Code	Target	Assay Type	IC50 (μM)
1	4DCE	ALK	Enzyme Assay	0.174[1]
2	4FNZ	ALK	Not Reported	Not Reported

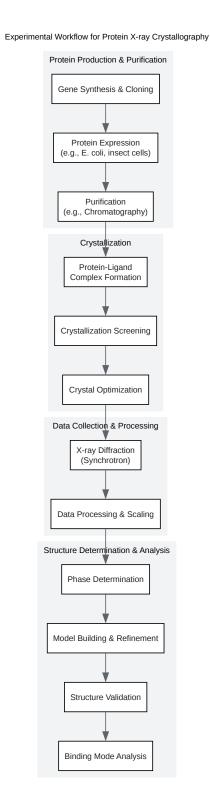
Table 2: Checkpoint Kinase 1 (CHK1) Inhibitors

Compound ID	PDB Code	Target	Assay Type	IC50 (nM)
AZD7762	2YDI	CHK1	Enzyme Assay	5
Lead TCU Inhibitor 3b	2YDJ	CHK1	Enzyme Assay	Not Reported

Visualizing the Path to Structure: Experimental Workflow

The determination of a protein-ligand crystal structure is a multi-step process. The following diagram illustrates a typical workflow for X-ray crystallography in the context of drug discovery.





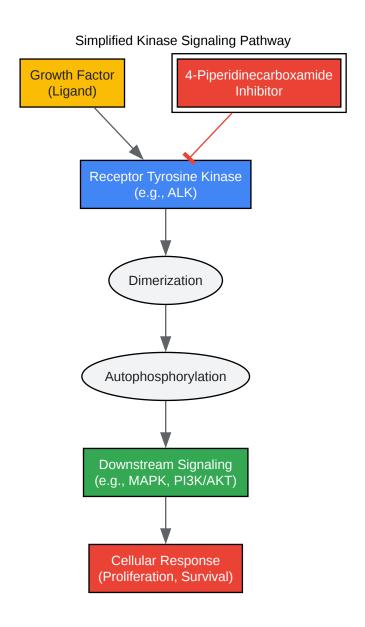
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A typical workflow for determining a protein-ligand crystal structure.



The Kinase Inhibition Signaling Pathway

Both ALK and CHK1 are kinases, enzymes that play crucial roles in cell signaling pathways. Their inhibition can disrupt abnormal cellular processes, such as those found in cancer. The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase like ALK.



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Inhibition of a receptor tyrosine kinase by a **4-piperidinecarboxamide** inhibitor.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the replication and interpretation of crystallographic data.

Anaplastic Lymphoma Kinase (ALK) in complex with a 4-piperidinecarboxamide inhibitor (PDB: 4DCE)

Protein Expression and Purification: The human ALK kinase domain (residues 1058-1360) was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The protein was purified using affinity chromatography followed by size-exclusion chromatography.

Crystallization: The purified ALK protein was co-crystallized with the piperidine carboxamide inhibitor. Crystals were grown using the hanging drop vapor diffusion method by mixing the protein-inhibitor complex with a reservoir solution containing polyethylene glycol and salts.

Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using a previously determined ALK structure as a search model. The final structure was refined to a resolution of 2.03 Å.[1]

Checkpoint Kinase 1 (CHK1) in complex with AZD7762 (PDB: 2YDI)

Protein Expression and Purification: The human CHK1 kinase domain was expressed in Escherichia coli and purified using a combination of affinity and size-exclusion chromatography.

Crystallization: The CHK1 protein was co-crystallized with the inhibitor AZD7762. Crystals were obtained by the vapor diffusion method, mixing the protein-ligand solution with a precipitant solution.

Data Collection and Structure Determination: Diffraction data were collected at a synchrotron light source. The structure was determined by molecular replacement and refined to a



resolution of 2.5 Å. The binding of the thiophenecarboxamide urea inhibitor was clearly resolved in the electron density maps.

Conclusion

The X-ray crystal structures of **4-piperidinecarboxamide** derivatives in complex with ALK and CHK1 provide definitive evidence of their binding modes. This structural information is invaluable for understanding the structure-activity relationships and for guiding the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The presented data and experimental protocols serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

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References

- 1. rcsb.org [rcsb.org]
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